4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
Description
This compound features a pyrimidine core substituted at the 4-position with a pyrazole ring and at the 6-position with a piperazine moiety linked to a 2-(trifluoromethyl)pyridin-4-yl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
4-pyrazol-1-yl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7/c18-17(19,20)14-10-13(2-4-21-14)25-6-8-26(9-7-25)15-11-16(23-12-22-15)27-5-1-3-24-27/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTOIMKFUGLRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Methyl-1H-Pyrazol-1-yl)-6-(Piperazin-1-yl)Pyrimidine (CAS 1706454-54-7)
- Structure : Differs by replacing the trifluoromethylpyridinyl group with a simple piperazine.
- Molecular Formula : C₁₂H₁₆N₆
- Molar Mass : 244.3 g/mol
4-(Difluoromethyl)-6-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-2-(Ethylsulfonyl)Pyrimidine (CAS 1006441-37-7)
- Structure : Features a difluoromethyl group and ethylsulfonyl substituent on the pyrimidine, with a pyrazole at the 6-position.
- Molecular Formula : C₁₃H₁₆F₂N₄O₂S
- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, enhancing electrophilicity. The difluoromethyl group may improve bioavailability compared to trifluoromethyl but with reduced steric hindrance .
4-Methoxy-6-(Piperazin-1-yl)Pyrimidine Hydrochloride
- Structure : Substitutes the pyrazole with a methoxy group and retains the piperazine.
- Key Differences : The methoxy group increases electron density on the pyrimidine, altering binding kinetics. The hydrochloride salt improves aqueous solubility but may reduce membrane permeability .
2-{4-[(2H-1,3-Benzodioxol-5-yl)Methyl]Piperazin-1-yl}Pyrimidine
- Structure : Incorporates a benzodioxole-methyl-piperazine substituent.
Data Table: Structural and Physicochemical Comparison
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